REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[CH2:3]1.Cl.[NH2:11]O>CO>[CH3:1][CH:2]1[CH2:7][NH:11][C:6](=[O:8])[CH2:5][C:4](=[O:9])[CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC1CC(CC(C1)=O)=O
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1 L acetonitrile
|
Type
|
ADDITION
|
Details
|
Triethylamine was added
|
Type
|
ADDITION
|
Details
|
followed by addition of a solution of 4-toluenesulfonyl chloride in 1.1 L acetonitrile
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h at RT
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
6.7 mL of water was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for additional 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while gently warming the mixture to 55° C
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
250 mL water was added to the residue
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The solids were extracted with acetone
|
Type
|
CONCENTRATION
|
Details
|
after concentration in vacuo the residue
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel with ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(CC(NC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |